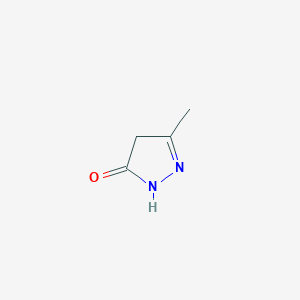
CID 15919811
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 15919811 is a chemical compound that has been a topic of interest in scientific research. It is also known as 4-(4-((4-chlorophenyl) (phenyl) methyl) piperazin-1-yl) pyridine. This compound has been synthesized and studied for its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of CID 15919811 is not fully understood. However, it has been found to bind to certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. It has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase.
Effets Biochimiques Et Physiologiques
CID 15919811 has been found to have various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. It has also been found to improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
CID 15919811 has several advantages and limitations for lab experiments. One advantage is that it is a highly selective ligand for certain receptors in the brain, making it a useful tool for studying the function of these receptors. One limitation is that it is a relatively new compound, and more research is needed to fully understand its potential applications.
Orientations Futures
There are several future directions for research on CID 15919811. One direction is to further study its potential as a therapeutic agent for the treatment of various diseases. Another direction is to study its potential as a tool for studying the function of certain receptors in the brain. Additionally, more research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Méthodes De Synthèse
CID 15919811 is synthesized using a multistep synthesis process. The first step involves the reaction of 4-chlorobenzyl chloride with piperazine to form 4-(4-chlorobenzyl) piperazine. The second step involves the reaction of 4-(4-chlorobenzyl) piperazine with 4-chloropyridine to form CID 15919811.
Applications De Recherche Scientifique
CID 15919811 has been studied for its potential applications in various fields of research. It has been found to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as a tool for studying the function of certain receptors in the brain.
Propriétés
InChI |
InChI=1S/2GeH3/h2*1H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGDREVVEMHVLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[GeH3].[GeH3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ge2H6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030397 |
Source


|
| Record name | Digermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6336261 | |
CAS RN |
13818-89-8 |
Source


|
| Record name | Digermane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013818898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Digermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Digermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-](/img/structure/B87148.png)


![[Bis(trifluoroacetoxy)iodo]pentafluorobenzene](/img/structure/B87154.png)

